(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate
CAS No.: 1610379-67-3
Cat. No.: VC2726172
Molecular Formula: C15H17F4N3O4
Molecular Weight: 379.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1610379-67-3 |
|---|---|
| Molecular Formula | C15H17F4N3O4 |
| Molecular Weight | 379.31 g/mol |
| IUPAC Name | [(Z)-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylidene]amino] 5-fluoro-2-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C15H17F4N3O4/c1-14(2,3)25-13(24)21-7-11(20)22-26-12(23)9-6-8(16)4-5-10(9)15(17,18)19/h4-6H,7H2,1-3H3,(H2,20,22)(H,21,24) |
| Standard InChI Key | YOPGASYXAPSNFT-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC/C(=N/OC(=O)C1=C(C=CC(=C1)F)C(F)(F)F)/N |
| SMILES | CC(C)(C)OC(=O)NCC(=NOC(=O)C1=C(C=CC(=C1)F)C(F)(F)F)N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=NOC(=O)C1=C(C=CC(=C1)F)C(F)(F)F)N |
Introduction
Chemical Properties and Structure
| Parameter | Value |
|---|---|
| CAS Number | 1610379-67-3 |
| Molecular Formula | C15H17F4N3O4 |
| Molecular Weight | 379.31 g/mol |
| IUPAC Name | [(Z)-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylidene]amino] 5-fluoro-2-(trifluoromethyl)benzoate |
| Standard InChIKey | YOPGASYXAPSNFT-UHFFFAOYSA-N |
The molecular structure contains several key components: a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, an ethylidene linker with a Z-configuration, and a 5-fluoro-2-(trifluoromethyl)benzoate moiety. This arrangement of functional groups creates a molecule with interesting chemical reactivity and potential pharmaceutical relevance.
Structural Features
The compound possesses several distinctive structural features that contribute to its chemical behavior:
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The tert-butoxycarbonyl (Boc) group: This carbamate-based protecting group is commonly used in peptide synthesis to protect amine groups. Its presence indicates the compound may serve as an intermediate in multi-step organic synthesis pathways.
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The Z-configuration: The compound specifically adopts a Z-configuration around the imine double bond, which has important implications for its three-dimensional structure and reactivity.
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The fluorinated aromatic ring: The presence of both a fluoro substituent and a trifluoromethyl group on the benzoate portion introduces electron-withdrawing effects that influence the compound's stability and reactivity.
Research Context and Related Compounds
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds have become increasingly important in medicinal chemistry. The presence of both a fluoro substituent and a trifluoromethyl group on the benzoate portion of (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate places it within a broader context of fluorinated medicinal chemistry compounds.
Related research focuses on the effects of fluorine and trifluoromethyl groups on chemical reactivity and biological activity. Compounds with trifluoromethyl groups have been explored for various therapeutic applications, including potential antimalarial properties.
Comparison with Related Structures
Table 2: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate | C15H17F4N3O4 | 379.31 g/mol | Contains ethylidene linker with Z-configuration |
| Tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate | C12H12F4O2 | 264.22 g/mol | Lacks the amino ethylidene portion |
Understanding the structural similarities and differences between these compounds provides insight into their respective chemical properties and potential applications. The additional amino ethylidene portion in (Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate likely imparts distinct reactivity and biological properties compared to the simpler tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate.
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